ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAMICCQAOOHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145051 | |
| Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-90-3 | |
| Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250443-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yields
| Entry | Molar Equiv. Acetic Acid | Atmosphere | Yield (%) of Target Compound |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Typical procedure: Stirring N-amino-2-iminopyrazine (3 mmol) with ethyl acetoacetate (3 mmol) in ethanol (10 mL) containing 6 equivalents of acetic acid under an oxygen atmosphere at 130 °C for 18 hours yields ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate with up to 94% yield.
The presence of molecular oxygen significantly enhances the yield by promoting oxidative cyclization.
Alternative acids such as p-toluenesulfonic acid and trifluoroacetic acid result in lower yields under similar conditions.
Multicomponent and Stepwise Synthetic Routes
Other synthetic methodologies reported include:
Multicomponent Ugi-azide reactions followed by cyclization under trifluoroacetic acid in dichloromethane to form tetrazole derivatives related to the pyrazolo-pyrazine scaffold.
Stepwise synthesis starting from 5-nitro-2H-pyrazole-3-carboxylic acid, involving reductive amination, alkylation, and cyclization steps to yield the tetrahydropyrazolo-pyrazine core with yields around 80%.
These methods allow for structural diversification and introduction of various substituents, useful for medicinal chemistry applications.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound emphasizes optimized reaction conditions for high yield and purity.
Techniques such as continuous flow chemistry may be employed to improve scalability and process safety.
Control of temperature, solvent choice (commonly ethanol), and acid catalyst concentration are critical parameters.
Characterization and Purity
The compound is typically obtained with purity ≥95%, confirmed by NMR spectroscopy and mass spectrometry.
Key NMR signals include aromatic protons around δ 7.3–7.4 ppm and ethyl ester protons at δ 4.2–4.4 ppm in CDCl₃.
X-ray crystallography is used for definitive structural confirmation and to assess tautomeric forms.
Summary Table of Preparation Methods
Research Findings and Notes
The CDC method is notable for its environmentally benign conditions and high efficiency, making it a preferred route for synthesizing this compound and analogs.
Variations in acid catalyst and atmosphere dramatically influence yields, highlighting the importance of oxidative conditions.
The compound serves as a versatile intermediate for further derivatization in pharmaceutical research, particularly in antiviral and anti-inflammatory drug development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the pyrazole or pyrazine rings .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A study demonstrated that certain pyrazole derivatives possess better affinity for the COX-2 isoenzyme compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a lower risk of gastrointestinal side effects associated with long-term NSAID use .
Antimicrobial Activity
The pyrazole ring is known for its antimicrobial properties. This compound and its derivatives have been evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods have shown promising results in terms of antibacterial activity .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Research has indicated that structural modifications can enhance the cytotoxicity of these compounds against different cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions to yield the desired pyrazole derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal detailed the synthesis of several pyrazole derivatives and their evaluation as COX inhibitors. The results indicated that specific modifications on the pyrazole ring significantly enhanced anti-inflammatory activity while reducing cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound was tested against various microbial strains using standard susceptibility testing methods. The findings revealed that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics, highlighting their potential as new therapeutic agents in infectious disease management .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Methyl Ester Analog: Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Molecular Formula : C₈H₉N₃O₃ (MW: 195.18 g/mol) .
- Key Differences :
- Substituent: Methyl ester (vs. ethyl ester in the target compound).
- Ring Saturation: The pyrazine ring is fully saturated (4,5,6,7-tetrahydro), whereas the target compound retains partial unsaturation (4H,5H).
- Applications : Used as a precursor for bioactive derivatives, such as antiviral agents targeting respiratory syncytial virus (RSV) polymerase .
Fluorobenzyl-Substituted Derivative: Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Pyrazolo[1,5-a]pyrimidine Analog: Ethyl 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrazine core with an ethyl ester functional group. The structural formula can be represented as follows:
This compound exhibits several physicochemical properties that influence its biological activity, including solubility and stability under physiological conditions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazolo derivatives, including this compound. In vitro evaluations showed significant inhibition against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial properties .
- Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in pathogenic isolates, which is crucial for preventing chronic infections .
Anticancer Activity
The pyrazolo[1,5-a]pyrazine framework is recognized for its anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting cellular proliferation in various cancer cell lines:
- Cell Lines Tested : In studies involving HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, derivatives including this compound demonstrated significant antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many derivatives act as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival .
- Receptor Modulation : Some compounds have shown activity as dopamine receptor agonists and antagonists of vasopressin receptors, suggesting a role in neuropharmacology and potential treatment for neurological disorders .
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested for its ability to reduce tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups.
| Compound | Tumor Volume Reduction (%) | Cell Line |
|---|---|---|
| Ethyl 4-oxo derivative | 65% | A375 |
| Control | 10% | A375 |
- Case Study 2 : Another study assessed the antimicrobial efficacy against drug-resistant strains of bacteria. The compound displayed superior activity compared to conventional antibiotics.
Q & A
Basic: What are the most reliable synthetic routes for ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or functionalization of pyrazolo[1,5-a]pyrazine precursors. For example:
- Cyclocondensation : React ethyl acetoacetate with DMF-DMA and hydrazine derivatives, followed by acid-catalyzed cyclization (analogous to methods in pyrazole-4-carboxylate synthesis) .
- Functionalization : Nitration or bromination at position 3 of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, followed by hydrolysis and esterification (e.g., using HNO₃ in H₂SO₄ for nitration) .
Purity Optimization : - Crystallize the product from diethyl ether or dichloromethane (yield ~52%) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).
Advanced: How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural determination of this compound, and what strategies mitigate these issues?
Methodological Answer:
Ethyl 4-oxo derivatives often form crystals with twinning or disorder due to rotational flexibility of the ester group. Strategies include:
- SHELXL Refinement : Use the TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered moieties .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Validation Tools : Check for overfitting using R1/wR2 convergence and the Hirshfeld rigid-bond test .
Example : A related pyrazolo[1,5-a]pyrazine derivative showed 3% twin fraction resolved via SHELXL’s twin matrix refinement .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ (ester and ketone) .
- HRMS : Exact mass for C₁₀H₁₁N₃O₃ is 221.0801 (observed m/z 221.0798 ).
Advanced: How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved, and what mechanistic insights support this?
Methodological Answer:
Position 7 is activated for electrophilic substitution due to electron-withdrawing effects of the 4-oxo group.
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group (e.g., 52% yield via HBr hydrolysis of an aminal intermediate) .
- Mechanism : The reaction proceeds via iminium ion formation, followed by nucleophilic attack at position 6.
Note : Competing reactions at position 3 can occur if steric hindrance is insufficient.
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
The scaffold is a precursor for:
- RSV Polymerase Inhibitors : Ethyl 4-oxo derivatives are acylated at position 5 to create inhibitors (65% yield via coupling with 3-methylfuran-2-carboxylic acid) .
- Anticancer Agents : Functionalization with methylpyrazole groups enhances binding to kinase targets .
Advanced: How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be resolved?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities.
- Tautomer Identification : Use variable-temperature NMR (e.g., 25°C to −40°C) to identify equilibrium between 4H and 5H tautomers.
- Impurity Profiling : Compare HRMS and 2D NMR (HSQC, HMBC) to detect byproducts like hydrolyzed carboxylic acids .
Case Study : A batch with δ 8.7 ppm (vs. literature δ 8.9 ppm) was traced to residual DMSO shifting aromatic protons .
Basic: What computational tools are recommended for modeling the electronic structure of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
